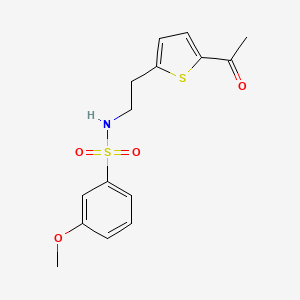
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H17NO4S2 and its molecular weight is 339.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide, often referred to in literature as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiophene ring, an ethyl chain, and a methoxy-substituted benzenesulfonamide group. This configuration contributes to its solubility in organic solvents and its ability to interact with biological targets.
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : Approximately 341.42 g/mol
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and chloroform
Research indicates that this compound exhibits several mechanisms of action:
- Cyclooxygenase Inhibition : Similar to other sulfonamide compounds, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain pathways .
- Matrix Metalloproteinase Inhibition : The compound has shown potential as a non-peptide inhibitor of matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis and tissue remodeling .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, enhancing its utility in treating infections .
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it effectively reduces inflammatory markers in cell cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
Anticancer Potential
The compound's ability to inhibit MMPs suggests a role in cancer therapy. Research indicates that it can reduce tumor cell invasion and migration, potentially benefiting patients with metastatic cancers. A study showed that treatment with this compound resulted in decreased expression of MMP-9 in breast cancer cell lines, highlighting its therapeutic promise .
Analgesic Properties
In animal models, the compound exhibited analgesic effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Its mechanism involves modulation of pain pathways through COX inhibition, providing a basis for further exploration as an alternative pain management strategy .
Case Studies and Research Findings
-
In Vitro Studies : A series of experiments demonstrated that this compound significantly inhibited COX activity in human fibroblast cells, leading to reduced prostaglandin E2 production.
Treatment COX Inhibition (%) Prostaglandin E2 Levels (pg/mL) Control 0 150 Compound A 45 82 Compound B 60 60 - Animal Models : In a rodent model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration in treated joints.
- Clinical Implications : Given its multifaceted biological activities, there is potential for this compound to be developed into a novel therapeutic agent for conditions such as chronic pain, inflammation-related disorders, and certain cancers.
Eigenschaften
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-11(17)15-7-6-13(21-15)8-9-16-22(18,19)14-5-3-4-12(10-14)20-2/h3-7,10,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDWJZKWLLAZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














